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Compound of Interest

Compound Name: 2-Ethyl-3-hydroxyhexanal

Cat. No.: B1620174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-3-hydroxyhexanal (CAS No: 496-03-7), also known as Butyraldol, is an organic

compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2]

Its structure incorporates both an aldehyde and a secondary alcohol functional group, making it

a versatile intermediate in organic synthesis. The presence of these functional groups, along

with its alkyl backbone, gives rise to a distinct spectroscopic profile. This guide provides an in-

depth summary of the expected spectroscopic data for 2-Ethyl-3-hydroxyhexanal and outlines

the experimental protocols for acquiring such data.

Chemical Structure:

Spectroscopic Data
While a publicly accessible, comprehensive dataset for 2-Ethyl-3-hydroxyhexanal is not

readily available in major databases, the following data tables are based on established

principles of organic spectroscopy and represent the predicted values for its key spectral

features.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethyl-3-hydroxyhexanal is characterized by the presence of a strong,

broad absorption from the hydroxyl group (O-H stretch) and a sharp, strong absorption from the
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carbonyl group (C=O stretch) of the aldehyde.

Table 1: Predicted Infrared (IR) Absorption Data

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3400 Strong, Broad O-H Stretch Alcohol

2960-2870 Strong C-H Stretch Alkane (sp³)

~2820 and ~2720 Medium
C-H Stretch (Fermi

Doublet)
Aldehyde

~1725 Strong C=O Stretch Aldehyde

~1460 Medium C-H Bend Alkane (sp³)

~1100 Medium C-O Stretch Secondary Alcohol

Interpretation Note: The broadness of the O-H stretch is due to hydrogen bonding. The

characteristic pair of peaks around 2820 and 2720 cm⁻¹ is a hallmark of the C-H bond of an

aldehyde functional group and arises from a phenomenon known as Fermi resonance.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in

the molecule. The most downfield signal is expected from the aldehydic proton, which is highly

deshielded.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

~9.7 Doublet 1H Aldehyde (CHO)

~3.8 Multiplet 1H CH-OH

~2.5 Multiplet 1H CH-CHO

~2.0 Singlet (broad) 1H OH

1.2 - 1.7 Multiplet 6H
Propyl & Ethyl -CH₂-

groups

0.8 - 1.0 Triplet 6H
Propyl & Ethyl -CH₃

groups

Interpretation Note: The aldehydic proton (CHO) typically appears in the 9-10 ppm region.[4][5]

[6] Protons on carbons adjacent to the carbonyl group are deshielded and appear around 2.0-

2.5 ppm.[5] The proton on the carbon bearing the hydroxyl group (CH-OH) is also deshielded.

The broadness of the OH signal is due to chemical exchange and its chemical shift can vary

with concentration and temperature.

2.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum is characterized by a highly deshielded signal for the carbonyl

carbon of the aldehyde.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~205 C=O (Aldehyde)

~75 CH-OH

~58 CH-CHO

~35 CH₂ (propyl)

~25 CH₂ (ethyl)

~19 CH₂ (propyl)

~14 CH₃ (propyl)

~11 CH₃ (ethyl)

Interpretation Note: The carbonyl carbon of an aldehyde typically resonates in the 190-215 ppm

range, making it one of the most downfield signals in a ¹³C NMR spectrum.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z (mass/charge) Interpretation

144 Molecular Ion (M⁺)

126 [M - H₂O]⁺ (Loss of water from the alcohol)

115 [M - CHO]⁺ (Loss of the formyl radical)

101
[M - C₃H₇]⁺ (Alpha-cleavage, loss of propyl

radical)

87 [M - C₄H₉]⁺ (McLafferty-type rearrangement)

71 [C₄H₇O]⁺ (Cleavage next to the hydroxyl group)

57 [C₄H₉]⁺ (Propyl group cleavage fragment)

43
[C₃H₇]⁺ (Propyl fragment) or [C₂H₃O]⁺ (Acylium

ion)

Interpretation Note: The molecular ion peak (M⁺) at m/z 144 may be weak due to the lability of

the alcohol.[5] A common fragmentation pathway for alcohols is the loss of a water molecule

(M-18).[7] Aldehydes and ketones also undergo characteristic cleavages, such as alpha-

cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement.[5][6]

Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the

spectroscopic data presented above.

Protocol for Fourier-Transform Infrared (FTIR)
Spectroscopy
This protocol is designed for acquiring an IR spectrum of a liquid sample using an Attenuated

Total Reflectance (ATR) accessory, which is common for this type of compound.

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.
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Background Spectrum: Before analyzing the sample, a background spectrum must be

collected. This is done with the ATR crystal exposed to the ambient air. This spectrum

accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

Sample Application: Place a single drop (approximately 10-20 µL) of neat 2-Ethyl-3-
hydroxyhexanal directly onto the center of the ATR crystal.

Spectrum Acquisition: Secure the instrument's press arm over the sample to ensure good

contact between the liquid and the crystal. Initiate the sample scan using the instrument's

software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The

typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked

in a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely.

Protocol for Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Ethyl-3-hydroxyhexanal for ¹H NMR (or

50-100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the

vial.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer to NMR Tube:

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean,

high-quality 5 mm NMR tube. This removes any particulate matter that could degrade
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spectral quality.

The final liquid height in the tube should be approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

Spectrum Acquisition:

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp,

symmetrical peaks. This can be an automated or manual process.

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width, relaxation delay) and begin data acquisition. For ¹H NMR, 8-16

scans are often sufficient. For ¹³C NMR, several hundred to thousands of scans may be

necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed into the

frequency-domain spectrum. This is followed by phase correction, baseline correction, and

referencing the chemical shifts (e.g., to the residual solvent peak or TMS).

Protocol for Mass Spectrometry (MS)
This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Ionization (EI), a standard method for volatile and semi-volatile organic compounds.

Sample Preparation: Prepare a dilute solution of 2-Ethyl-3-hydroxyhexanal (e.g., 1 mg/mL)

in a volatile organic solvent such as dichloromethane or hexane.

GC-MS System Configuration:
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Injector: Set the injector temperature to a value that ensures rapid volatilization without

thermal decomposition (e.g., 250 °C).

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., a 30 m DB-

5ms).

Oven Program: Program the GC oven temperature to separate the analyte from any

impurities. A typical program might start at 60 °C, hold for 1 minute, then ramp at 10

°C/min to 280 °C.[7]

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0

mL/min).

MS Configuration (Electron Ionization):

Ion Source: Set the ion source temperature (e.g., 230 °C).

Ionization Energy: Use the standard electron energy of 70 eV, which produces

reproducible fragmentation patterns and allows for library matching.[7]

Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range,

for instance, m/z 40 to 400.

Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The compound will travel through the GC column, enter the MS ion source where it is

fragmented, and the resulting ions are separated by the mass analyzer to generate a

mass spectrum.

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 2-
Ethyl-3-hydroxyhexanal. Examine the mass spectrum for that peak to identify the

molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Ethyl-3-hydroxyhexanal.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Final Characterization

2-Ethyl-3-hydroxyhexanal
(Neat or in Solution)

Prepare for IR:
- Use neat liquid

Prepare for NMR:
- Dissolve in CDCl₃

- Filter into NMR tube

Prepare for GC-MS:
- Dilute in volatile solvent

FTIR Spectrometer
(ATR)

NMR Spectrometer
(500 MHz)

GC-MS System
(EI Source)

IR Spectrum:
- Identify functional groups

(O-H, C=O, C-H)

¹H & ¹³C NMR Spectra:
- Assign chemical shifts

- Analyze splitting & integration

Mass Spectrum:
- Identify Molecular Ion (M⁺)

- Analyze fragmentation pattern

Structure Confirmation:
- Correlate all spectral data
- Confirm C₈H₁₆O₂ structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Ethyl-3-hydroxyhexanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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